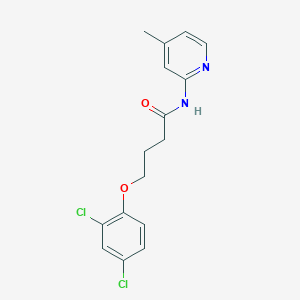

4-(2,4-dichlorophenoxy)-N-(4-methylpyridin-2-yl)butanamide

Description

4-(2,4-dichlorophenoxy)-N-(4-methylpyridin-2-yl)butanamide is a synthetic organic compound that belongs to the class of phenoxy herbicides. These compounds are known for their use in agricultural applications to control broadleaf weeds. The compound’s structure includes a dichlorophenoxy group and a pyridinyl butanamide moiety, which contribute to its herbicidal activity.

Properties

IUPAC Name |

4-(2,4-dichlorophenoxy)-N-(4-methylpyridin-2-yl)butanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16Cl2N2O2/c1-11-6-7-19-15(9-11)20-16(21)3-2-8-22-14-5-4-12(17)10-13(14)18/h4-7,9-10H,2-3,8H2,1H3,(H,19,20,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNRJDGCTDMYXTL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1)NC(=O)CCCOC2=C(C=C(C=C2)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16Cl2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,4-dichlorophenoxy)-N-(4-methylpyridin-2-yl)butanamide typically involves the following steps:

Formation of the dichlorophenoxy intermediate: This step involves the reaction of 2,4-dichlorophenol with an appropriate alkylating agent to form the 2,4-dichlorophenoxy intermediate.

Coupling with pyridinyl butanamide: The intermediate is then coupled with 4-methylpyridin-2-yl butanamide under suitable reaction conditions, such as the presence of a base and a solvent, to form the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process would be optimized for cost-effectiveness and environmental safety.

Chemical Reactions Analysis

Types of Reactions

4-(2,4-dichlorophenoxy)-N-(4-methylpyridin-2-yl)butanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out to modify the functional groups within the molecule.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the dichlorophenoxy group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Reagents like halogens or nucleophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce new functional groups.

Scientific Research Applications

Agrochemical Applications

Herbicide Development

One of the primary applications of 4-(2,4-dichlorophenoxy)-N-(4-methylpyridin-2-yl)butanamide is in the development of herbicides. The compound exhibits herbicidal properties that can be utilized to control a variety of weeds in agricultural settings. Its efficacy is often compared to other herbicides like 2,4-Dichlorophenoxyacetic acid (2,4-D), which is known for its effectiveness against broadleaf weeds.

Case Study: Efficacy Against Weeds

A study published in the Journal of Pesticide Science demonstrated that formulations containing this compound showed superior weed control compared to traditional herbicides. The results indicated a significant reduction in weed biomass when applied at optimal concentrations, suggesting its potential as an effective herbicide alternative .

Pharmacological Applications

Anticancer Activity

Research has indicated that compounds similar to 4-(2,4-dichlorophenoxy)-N-(4-methylpyridin-2-yl)butanamide may possess anticancer properties. Investigations into its mechanism of action have revealed potential pathways through which it may inhibit cancer cell proliferation.

Case Study: In Vitro Studies

In vitro studies conducted on various cancer cell lines showed that the compound could induce apoptosis and inhibit cell growth. A notable study reported a dose-dependent response in cancer cells exposed to the compound, highlighting its potential as a chemotherapeutic agent .

Environmental Impact

Ecotoxicological Studies

Given the environmental concerns associated with agrochemicals, ecotoxicological studies are crucial for assessing the safety of 4-(2,4-dichlorophenoxy)-N-(4-methylpyridin-2-yl)butanamide. Research has focused on understanding its effects on non-target organisms and aquatic ecosystems.

Data Table: Ecotoxicological Effects

Mechanism of Action

The herbicidal activity of 4-(2,4-dichlorophenoxy)-N-(4-methylpyridin-2-yl)butanamide is primarily due to its ability to mimic natural plant hormones called auxins. The compound disrupts normal plant growth processes by binding to auxin receptors, leading to uncontrolled cell division and growth, ultimately causing plant death.

Comparison with Similar Compounds

Similar Compounds

2,4-Dichlorophenoxyacetic acid (2,4-D): Another widely used phenoxy herbicide with similar herbicidal properties.

MCPA (2-methyl-4-chlorophenoxyacetic acid): A related compound with similar applications in weed control.

Uniqueness

4-(2,4-dichlorophenoxy)-N-(4-methylpyridin-2-yl)butanamide is unique due to its specific structural features, such as the presence of a pyridinyl butanamide moiety, which may confer distinct biological activity and selectivity compared to other phenoxy herbicides.

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for preparing 4-(2,4-dichlorophenoxy)-N-(4-methylpyridin-2-yl)butanamide with high purity?

- Methodological Answer : A stepwise approach involves coupling 2,4-dichlorophenol with a butanamide precursor under Mitsunobu or Ullmann conditions. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol improves purity. Structural validation requires IR spectroscopy (amide C=O stretch ~1650 cm⁻¹) and ¹H NMR (pyridinyl proton signals at δ 6.8–8.5 ppm). Replicate syntheses (≥3 trials) ensure reproducibility, with yields quantified gravimetrically .

Q. How can researchers confirm the compound’s structural integrity and purity?

- Methodological Answer : Combine spectroscopic techniques:

- ¹H/¹³C NMR : Assign peaks to the dichlorophenoxy, pyridinyl, and amide moieties.

- HRMS : Validate molecular ion ([M+H]⁺) and isotopic patterns (Cl atoms).

- HPLC-PDA : Assess purity (>95%) using a C18 column (acetonitrile/water mobile phase).

Cross-reference spectral data with computational predictions (e.g., ACD/Labs) to resolve ambiguities .

Q. What preliminary assays are recommended to evaluate its antibacterial activity?

- Methodological Answer : Use broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Test concentrations (1–256 µg/mL) in triplicate, with ciprofloxacin as a positive control. Measure MIC/MBC endpoints and analyze dose-response curves. Include cytotoxicity assays (e.g., mammalian cell lines) to assess selectivity .

Advanced Research Questions

Q. How can researchers investigate the compound’s dual targeting of bacterial acps-pptase enzymes?

- Methodological Answer :

- Enzyme Inhibition Assays : Use recombinant acps-pptase isoforms (Class I/II) in radiometric assays with [³²P]-labeled substrates. Measure IC₅₀ values and compare inhibition kinetics.

- Structural Docking : Perform molecular dynamics simulations (e.g., AutoDock Vina) to model binding interactions with active sites. Validate predictions via site-directed mutagenesis of key residues .

- Transcriptomic Analysis : Profile bacterial gene expression (RNA-seq) post-treatment to identify pathway disruptions (e.g., lipid biosynthesis) .

Q. What experimental designs are suitable for analyzing environmental degradation pathways?

- Methodological Answer : Conduct photolysis/hydrolysis studies under controlled conditions (pH, UV light). Use LC-QTOF-MS to identify degradation products (e.g., dechlorinated metabolites). For biotic degradation, incubate with soil microcosms and monitor via ¹⁴C-labeling. Apply kinetic models (first-order decay) to estimate half-lives in aquatic/terrestrial systems .

Q. How can the compound’s pharmacokinetic properties be optimized for in vivo efficacy?

- Methodological Answer :

- LogP Determination : Measure octanol/water partitioning (shake-flask method) to assess lipophilicity. Modify substituents (e.g., pyridinyl methyl groups) to enhance solubility.

- Metabolic Stability : Incubate with liver microsomes; identify metabolites via UPLC-MS/MS. Introduce fluorinated groups (e.g., CF₃) to slow oxidative degradation .

- In Vivo PK Studies : Administer orally/intravenously in rodents; collect plasma samples for bioavailability and half-life analysis .

Q. What statistical approaches resolve contradictions in dose-response data across assays?

- Methodological Answer : Apply multivariate ANOVA to assess variability sources (e.g., assay type, bacterial strain). Use Tukey’s HSD post hoc test for pairwise comparisons. For nonlinear regression (IC₅₀), employ four-parameter logistic models with bootstrap confidence intervals. Replicate experiments (n=6) to ensure robustness .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.